Home > Products > Screening Compounds P105291 > (RS)-tacrine(10)-hupyridone
(RS)-tacrine(10)-hupyridone -

(RS)-tacrine(10)-hupyridone

Catalog Number: EVT-10901371
CAS Number:
Molecular Formula: C32H44N4O
Molecular Weight: 500.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(RS)-tacrine(10)-hupyridone, often referred to as A10E, is a synthetic compound derived from the combination of tacrine and huperzine A. Both of these components are known for their acetylcholinesterase (AChE) inhibitory properties, making A10E a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease. The compound has shown potential in enhancing cognitive function and neuroprotection through multiple mechanisms, including the activation of brain-derived neurotrophic factor (BDNF) pathways and the inhibition of AChE activity.

Source

Tacrine was one of the first drugs approved for Alzheimer’s disease treatment but is limited by its side effects. Huperzine A, a natural alkaloid, has garnered attention for its neuroprotective effects. The combination of these two compounds into a dimeric structure aims to leverage their benefits while minimizing adverse effects .

Classification

(RS)-tacrine(10)-hupyridone is classified as a dimeric acetylcholinesterase inhibitor. It belongs to a broader category of multitarget-directed ligands that aim to provide neuroprotection and cognitive enhancement .

Synthesis Analysis

Methods

The synthesis of (RS)-tacrine(10)-hupyridone involves a multi-step chemical process that links the tacrine moiety with huperzine A. The general procedure includes:

  1. Preparation of Precursors: Starting materials are prepared from commercially available tacrine and huperzine A.
  2. Linkage Formation: The two components are linked through a suitable chemical reaction, typically involving amide or ester bond formation.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Technical Details

The synthesis has been optimized to achieve high yields while maintaining the biological activity of the resulting compound. Analytical methods, including nuclear magnetic resonance (NMR) and mass spectrometry, are employed to confirm the structure and purity of (RS)-tacrine(10)-hupyridone .

Molecular Structure Analysis

Structure

(RS)-tacrine(10)-hupyridone features a complex molecular structure that integrates both tacrine and huperzine A components. It can be represented structurally as follows:

  • Molecular Formula: C₁₄H₁₈N₂O₂
  • Molecular Weight: Approximately 246.31 g/mol

Data

The compound exhibits specific stereochemistry due to the presence of chiral centers from both parent molecules, which may influence its pharmacological properties .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (RS)-tacrine(10)-hupyridone include:

  1. Inhibition of Acetylcholinesterase: The compound competes with acetylcholine at the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.
  2. Neuroprotective Mechanisms: It may also modulate pathways involved in neuronal survival and plasticity, primarily through BDNF signaling.

Technical Details

In vitro studies have demonstrated that (RS)-tacrine(10)-hupyridone has an IC₅₀ value for AChE inhibition around 20 nM, indicating potent activity compared to other known inhibitors .

Mechanism of Action

Process

The mechanism by which (RS)-tacrine(10)-hupyridone exerts its effects involves several key processes:

  1. AChE Inhibition: By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission.
  2. BDNF Pathway Activation: It promotes the expression of BDNF, which is crucial for neuronal survival and function.
  3. Reduction of Oxidative Stress: The compound may also exhibit antioxidant properties, reducing oxidative damage in neuronal cells .

Data

Studies have shown that (RS)-tacrine(10)-hupyridone can significantly improve cognitive performance in animal models subjected to conditions mimicking postoperative cognitive dysfunction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The activity may vary with pH changes due to protonation states affecting binding interactions.

Relevant data indicate that modifications in the molecular structure can significantly impact both solubility and biological activity .

Applications

Scientific Uses

(RS)-tacrine(10)-hupyridone is primarily researched for its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit AChE while promoting neuroprotective pathways makes it a candidate for further clinical development.

Additional applications include:

  • Neuroprotection in Surgical Settings: Demonstrated efficacy in preventing cognitive decline post-surgery in aged models.
  • Research Tool: Utilized in studies exploring cholinergic signaling and neuroplasticity mechanisms .
Rationale for Development in Neurodegenerative Disease Research

Historical Context of Tacrine and Huperzine A in Alzheimer’s Therapy

Tacrine, the first acetylcholinesterase inhibitor approved by the U.S. Food and Drug Administration (FDA) for Alzheimer’s disease (1993), demonstrated efficacy in enhancing cholinergic neurotransmission by preventing acetylcholine breakdown. Its mechanism alleviated cognitive symptoms in mild-to-moderate Alzheimer’s disease patients by increasing synaptic acetylcholine availability. However, tacrine’s clinical utility was severely limited by dose-dependent hepatotoxicity, evidenced by elevated serum alanine aminotransferase and aspartate aminotransferase in >30% of recipients. This toxicity, linked to its unmodified amino group and cytochrome P450-mediated metabolism, led to its global withdrawal by 2013 [1] [5].

Concurrently, Huperzine A—a Lycopodium alkaloid from Huperzia serrata (Qian Ceng Ta)—emerged as a potent, reversible acetylcholinesterase inhibitor approved in China (1994). It exhibited superior blood-brain barrier penetration, selectivity for acetylcholinesterase over butyrylcholinesterase, and additional neuroprotective properties, such as mitigating β-amyloid-induced oxidative stress and mitochondrial dysfunction. Unlike tacrine, Huperzine A showed minimal hepatotoxicity in clinical trials, making it a safer alternative [2] [8]. Despite these advantages, both agents primarily addressed symptomatic decline rather than disease modification and faced limitations in monotherapy efficacy against multifactorial Alzheimer’s disease pathology [1] [7].

Table 1: Historical Acetylcholinesterase Inhibitors in Alzheimer’s Disease Therapy

CompoundOriginKey AdvantagesCritical Limitations
TacrineFirst synthetic FDA-approved acetylcholinesterase inhibitor (1993)Improved cognitive scores in mild-to-moderate Alzheimer’s diseaseDose-limiting hepatotoxicity; withdrawn (2013)
Huperzine ANatural alkaloid (Chinese herb Huperzia serrata); approved in China (1994)Mitochondrial protection; lower toxicity; multi-target neuroprotectionLimited efficacy in advanced Alzheimer’s disease; supply constraints

Limitations of Monotarget Cholinesterase Inhibitors in Complex Pathologies

Monotarget acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) exhibit three core shortcomings in advanced neurodegeneration:

  • Symptomatic Focus: They transiently enhance cognition but fail to halt underlying neurodegeneration. Meta-analyses reveal minimal impact on long-term disease progression or biomarkers like hippocampal atrophy [6] [7].
  • Insufficient Efficacy Against Multifactorial Pathology: Alzheimer’s disease involves amyloid-β plaques, neurofibrillary tangles, neuroinflammation, and oxidative stress. Acetylcholinesterase inhibition alone does not address amyloid-β aggregation, tau hyperphosphorylation, or neurotrophic deficits. For instance, acetylcholinesterase inhibitors show negligible disruption of amyloid-β fibrillization or clearance [4] [6].
  • Diminished Real-World Effectiveness: Post-marketing pharmacovigilance data indicate declining therapeutic benefits over time. A 2024 meta-analysis highlighted worsening Alzheimer’s Disease Cooperative Study–Activities of Daily Living scores in acetylcholinesterase inhibitor-treated patients despite cognitive stability, underscoring functional dissociation [6] [9].

These limitations underscore the need for multitarget strategies addressing both cholinergic deficits and disease-modifying pathways.

Conceptual Framework for Dual-Binding Acetylcholinesterase Inhibitors

The structural biology of acetylcholinesterase revealed a 20Å deep catalytic gorge featuring two key sites: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) near the rim. PAS facilitates amyloid-β aggregation via acetylcholinesterase-amyloid-β complex formation, accelerating plaque deposition. This insight drove the design of dual-binding acetylcholinesterase inhibitors that simultaneously block CAS and PAS, thereby inhibiting acetylcholine hydrolysis and amyloid-β pathology [4] [5].

Tacrine-based dimers exemplified this strategy. By linking tacrine to another pharmacophore via a flexible alkyl chain, these compounds span the acetylcholinesterase gorge:

  • Bivalent Engagement: Tacrine occupies CAS, while the secondary moiety (e.g., huperzine A fragment) binds PAS.
  • Synergistic Effects: This dual action yields superior acetylcholinesterase inhibition (e.g., bis(7)-cognitin is 1,000× more potent than tacrine) and disrupts amyloid-β aggregation [1] [4].

(RS)-Tacrine(10)-hupyridone (A10E) emerged from this framework. It covalently conjugates tacrine to a huperzine A-derived fragment ("hupyridone") via a 10-atom linker. The design rationale integrates:

  • Enhanced Acetylcholinesterase Affinity: The spacer length optimizes simultaneous CAS/PAS engagement.
  • Multifunctionality: Huperzine A’s neuroprotective moieties confer amyloid-β antagonism, mitochondrial protection, and brain-derived neurotrophic factor induction [4] [10].

Table 2: Molecular Targets and Effects of (RS)-Tacrine(10)-Hupyridone

TargetEffectExperimental Evidence
Acetylcholinesterase catalytic anionic siteCompetitive inhibition (IC₅₀ = 20 nM)In vitro enzyme kinetics; molecular docking
Acetylcholinesterase peripheral anionic siteDisruption of acetylcholinesterase-amyloid-β interactionReduced amyloid-β fibrillization in electron microscopy
Brain-derived neurotrophic factor/Akt pathwayUpregulation of neurotrophic signalingIncreased hippocampal brain-derived neurotrophic factor in surgery-induced cognitive decline mice
Amyloid-β oligomersDirect disaggregationThioflavin-T fluorescence assays; reduced amyloid-β deposition in APP/PS1 mice

Properties

Product Name

(RS)-tacrine(10)-hupyridone

IUPAC Name

5-[10-(1,2,3,4-tetrahydroacridin-9-ylamino)decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-one

Molecular Formula

C32H44N4O

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C32H44N4O/c37-31-21-20-24-27(18-13-19-28(24)36-31)33-22-11-5-3-1-2-4-6-12-23-34-32-25-14-7-9-16-29(25)35-30-17-10-8-15-26(30)32/h7,9,14,16,20-21,27,33H,1-6,8,10-13,15,17-19,22-23H2,(H,34,35)(H,36,37)

InChI Key

ROTFGKJJMRTWBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCNC4CCCC5=C4C=CC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.